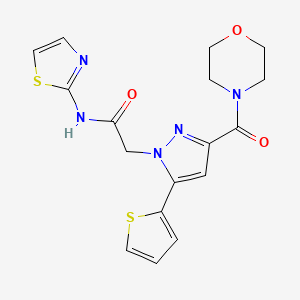
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that incorporates multiple pharmacologically relevant moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by relevant data and case studies.
Synthesis and Structural Characterization
The synthesis of the compound involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole derivatives with thiazole and morpholine groups. The resulting structure has been characterized using various techniques including NMR and X-ray crystallography. For instance, the crystal structure reveals significant molecular interactions that may contribute to its biological activity, such as hydrogen bonding and π-π stacking between aromatic rings .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the target compound exhibit significant antimicrobial properties. In vitro tests evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens, including Staphylococcus aureus and Escherichia coli. Notably, one derivative showed MIC values as low as 0.22 μg/mL, indicating potent activity against resistant strains .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 75 |
| 10 | 0.30 | 0.35 | 70 |
| 13 | 0.40 | 0.45 | 65 |
Anticancer Activity
The compound's anticancer potential has also been evaluated through various assays. It was found to inhibit cell proliferation in several cancer cell lines with IC50 values exceeding 60 μM, indicating a non-cytotoxic profile to normal cells . Molecular docking studies suggest that the compound interacts with key targets involved in cancer cell signaling pathways.
The mechanism of action for the antimicrobial activity has been partially elucidated. The derivatives were shown to inhibit biofilm formation significantly more than conventional antibiotics like Ciprofloxacin, suggesting a unique mode of action that disrupts bacterial adherence and colonization . Additionally, these compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively .
Case Studies
Several case studies have highlighted the efficacy of these compounds in both laboratory settings and preliminary clinical evaluations:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with traditional antibiotics .
- Cancer Cell Line Evaluation : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, further supporting its potential as an anticancer agent .
Propriétés
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-15(19-17-18-3-9-27-17)11-22-13(14-2-1-8-26-14)10-12(20-22)16(24)21-4-6-25-7-5-21/h1-3,8-10H,4-7,11H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWQUHCMFPPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














